Dimethyl 3-methylisoxazole-4,5-dicarboxylate Dimethyl 3-methylisoxazole-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16563139
InChI: InChI=1S/C8H9NO5/c1-4-5(7(10)12-2)6(14-9-4)8(11)13-3/h1-3H3
SMILES:
Molecular Formula: C8H9NO5
Molecular Weight: 199.16 g/mol

Dimethyl 3-methylisoxazole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC16563139

Molecular Formula: C8H9NO5

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-methylisoxazole-4,5-dicarboxylate -

Specification

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
IUPAC Name dimethyl 3-methyl-1,2-oxazole-4,5-dicarboxylate
Standard InChI InChI=1S/C8H9NO5/c1-4-5(7(10)12-2)6(14-9-4)8(11)13-3/h1-3H3
Standard InChI Key GJYWXTCENDXIIC-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1C(=O)OC)C(=O)OC

Introduction

Structural and Synthetic Foundations

Molecular Architecture

Dimethyl 3-methylisoxazole-4,5-dicarboxylate features a five-membered isoxazole ring substituted with a methyl group at position 3 and ester functionalities at positions 4 and 5. The isoxazole core, characterized by adjacent nitrogen and oxygen atoms, imparts significant electronic asymmetry, making the compound a versatile substrate for further functionalization .

Enantioselective Synthesis via Allylic–Allylic Alkylation

A landmark study demonstrated the use of 3,5-dimethyl-4-nitroisoxazole (1) as a vinylogous pronucleophile in allylic–allylic alkylation reactions with Morita–Baylis–Hillman (MBH) carbonates (2) under nucleophilic catalysis . The reaction, catalyzed by dimeric cinchona alkaloids such as 5f, proceeds via a dual activation mechanism (Scheme 1):

  • Nucleophilic catalyst activation: The MBH carbonate undergoes an SN2′ reaction with the catalyst, generating intermediate A and releasing CO₂ and tert-butoxide.

  • Deprotonation and alkylation: The pronucleophile 1 is deprotonated to form anion B, which reacts with A to yield the enantiomerically enriched product 3.

Optimization Insights
Key parameters influencing yield and enantioselectivity include:

  • Catalyst selection: Dimeric cinchona alkaloid 5f (20 mol%) in toluene provided optimal results, achieving 89% yield and 94% enantiomeric excess (ee) .

  • Solvent effects: Polar aprotic solvents (e.g., THF, DCM) reduced selectivity, while toluene enhanced stereocontrol due to its non-coordinating nature .

Table 1: Catalyst Screening for Allylic–Allylic Alkylation

CatalystSolventYield (%)ee (%)
5aToluene4532
5fToluene8994
5gTHF6268

Chemical Reactivity and Functionalization

Hydrolysis to Dicarboxylic Acids

The isoxazole moiety in 3 undergoes chemoselective hydrolysis under basic conditions (NaOH, H₂O/THF), yielding dicarboxylic acid 4a (83% yield, 92% ee retention). Subsequent esterification with methanol affords dimethyl dicarboxylate derivatives, critical intermediates for polymer synthesis .

Nitro Group Reduction

Selective reduction of the nitro group in 3a using Zn/AcOH produces amine derivatives without compromising the stereochemical integrity of the molecule (Scheme 2). This transformation highlights the compound’s utility in generating chiral amines for pharmaceutical applications .

Applications in Asymmetric Catalysis

Chiral Building Blocks

The enantioselective synthesis of 3 enables access to δ,ε-unsaturated dicarboxylates (4), which serve as precursors for:

  • Non-proteinogenic amino acids: Via Michael addition or hydrogenation.

  • Polyester monomers: Through polymerization of dicarboxylic acid derivatives.

Mechanistic Implications

The reaction’s enantiocontrol arises from the catalyst’s ability to stabilize transition states through π-π interactions and hydrogen bonding. Computational studies suggest that the dimeric catalyst 5f induces a chiral environment that biases the SN2′ trajectory of the pronucleophile .

Comparative Analysis with Alternative Strategies

Traditional Malonate-Based Approaches

Conventional methods for dicarboxylate synthesis rely on malonate alkylation, which often suffers from low stereoselectivity and harsh conditions. The isoxazole-based route offers superior enantiocontrol (94% ee vs. <70% ee for malonates) and milder reaction conditions (room temperature vs. reflux) .

Industrial Scalability

Continuous-flow reactors and microwave-assisted synthesis have been proposed to scale up the production of 3, reducing reaction times from hours to minutes while maintaining high yields .

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